molecular formula C7H8O2 B13733562 Methyl Cyclopenta-1,3-diene-1-carboxylate CAS No. 61741-07-9

Methyl Cyclopenta-1,3-diene-1-carboxylate

Cat. No.: B13733562
CAS No.: 61741-07-9
M. Wt: 124.14 g/mol
InChI Key: GTJTUNZBYODVSY-UHFFFAOYSA-N
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Description

Methyl Cyclopenta-1,3-diene-1-carboxylate is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopentadiene, featuring a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Cyclopenta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by subsequent dehydrogenation . The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the steam cracking of naphtha to produce cyclopentadiene, which is then reacted with methyl acrylate . The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl Cyclopenta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl Cyclopenta-1,3-diene-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities and pharmaceutical applications.

    Medicine: Research explores its use in drug development and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl Cyclopenta-1,3-diene-1-carboxylate involves its reactivity as a diene in cycloaddition reactions. It can form adducts with various dienophiles, leading to the synthesis of complex cyclic structures. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct reactivity patterns compared to its saturated counterparts. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecular architectures .

Properties

CAS No.

61741-07-9

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

methyl cyclopenta-1,3-diene-1-carboxylate

InChI

InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3

InChI Key

GTJTUNZBYODVSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC1

Origin of Product

United States

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